(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of bromine, chlorine, pyrazine, and azetidine moieties, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions, where a pyrazine derivative reacts with an intermediate containing a leaving group.
Attachment of the (5-Bromo-2-chlorophenyl) Group: The final step involves coupling the (5-Bromo-2-chlorophenyl) group to the azetidine-pyrazine intermediate through reactions such as Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards its molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN4O/c15-9-1-2-12(16)11(5-9)14(21)20-7-10(8-20)19-13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPQYTACYDZFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC(=C2)Br)Cl)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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